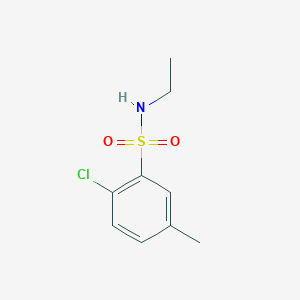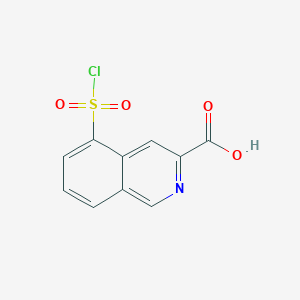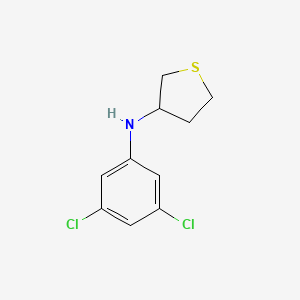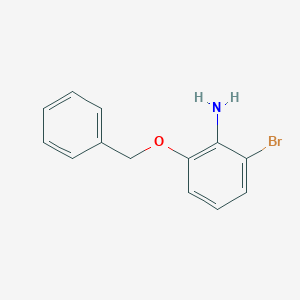![molecular formula C12H16FN B13275920 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine](/img/structure/B13275920.png)
1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine is a chemical compound with the molecular formula C12H17FN It is known for its unique structure, which includes a cyclopropane ring and a fluorophenyl group
Preparation Methods
The synthesis of 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorophenylpropan-2-one.
Cyclopropanation: The 4-fluorophenylpropan-2-one undergoes cyclopropanation to form the cyclopropane ring.
Amine Introduction:
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale production, such as the use of specific catalysts and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity. The amine group can form hydrogen bonds with target molecules, contributing to its overall activity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-[2-(4-Chlorophenyl)propan-2-yl]cyclopropan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
1-[2-(4-Bromophenyl)propan-2-yl]cyclopropan-1-amine: Similar structure but with a bromine atom instead of fluorine.
1-[2-(4-Methylphenyl)propan-2-yl]cyclopropan-1-amine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)propan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H16FN/c1-11(2,12(14)7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3 |
InChI Key |
KEVUAAAHGANQHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,7-Trimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13275844.png)

![2-[(3Z)-Thiolan-3-ylidene]acetic acid](/img/structure/B13275852.png)



amine](/img/structure/B13275870.png)
![2-[(2-Methylbutan-2-yl)oxy]-1,3-thiazol-5-amine](/img/structure/B13275879.png)
![1-[2-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13275886.png)

![2-{2-[(2-Methyloxolan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13275892.png)
![4-[(4-Bromophenyl)methoxy]piperidine](/img/structure/B13275898.png)


